Muqubilin

Description

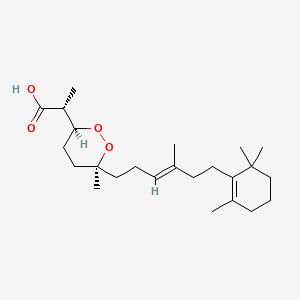

Structure

3D Structure

Properties

CAS No. |

72154-33-7 |

|---|---|

Molecular Formula |

C24H40O4 |

Molecular Weight |

392.6 g/mol |

IUPAC Name |

(2R)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid |

InChI |

InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21+,24+/m1/s1 |

InChI Key |

ZJKZMXQQSDVDLA-LAJJABCHSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@@H](C)C(=O)O)C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C |

Origin of Product |

United States |

Detailed Research Findings on Muqubilin

Natural Sources and Habitats

Muqubilin has been primarily isolated from marine sponges belonging to the genera Prianos and Diacarnus. mdpi.comnih.govmdpi.comnih.govmdpi.comnih.gov

Marine Sponge Genera: Diacarnus and Prianos

The compound was first reported in 1979 from a Prianos sp. sponge collected in the Red Sea. mdpi.comnih.gov Later studies also isolated muqubilin from other Prianos species found in different geographical locations, such as Tonga. mdpi.com The genus Diacarnus has also been identified as a source of muqubilin and its derivatives, including Diacarnus erythraeanus from the Red Sea and Diacarnus spinipoculum collected in the Philippines. nih.govmdpi.comnih.govnih.govacs.org

Geographical Distribution of Muqubilin-Producing Organisms

Muqubilin-producing sponges have been found in various marine environments. The Red Sea is a notable location for the isolation of muqubilin from both Prianos and Diacarnus species. mdpi.comnih.govnih.govnih.gov Muqubilin has also been reported from sponges collected in Tonga and the Philippines. mdpi.commdpi.com These locations highlight the presence of muqubilin-containing sponges in diverse coral reef and coastal habitats.

Table 1: Geographical Distribution of Muqubilin-Producing Sponges

| Sponge Genus | Species (if specified) | Geographical Location | Source |

| Prianos | Prianos sp. | Red Sea | mdpi.comnih.gov |

| Prianos | Prianos sp. | Tonga | mdpi.com |

| Diacarnus | Diacarnus erythraeanus | Red Sea | nih.govnih.govnih.gov |

| Diacarnus | Diacarnus spinipoculum | Philippines | mdpi.com |

Extraction and Initial Purification Methodologies

The process of obtaining muqubilin from marine sponges involves initial extraction of compounds from the sponge material, followed by purification steps to isolate the target molecule.

Solvent Extraction Techniques from Marine Biota

Organic solvents are commonly used to extract lipophilic compounds, including muqubilin, from marine sponges. nih.govnih.govmdpi.comacs.org For instance, the lipophilic extract of the Red Sea sponge Diacarnus erythraeanus has been used to obtain muqubilin. nih.govmdpi.com Extractions using solvents such as methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) have been reported for Diacarnus spinipoculum. acs.org The combined extracts are often partitioned between different solvent systems, such as n-butanol and water, or aqueous methanol and n-hexane, to separate compounds based on their polarity. acs.org

Preliminary Chromatographic Fractionation

Following solvent extraction, preliminary purification of muqubilin is typically achieved through chromatographic techniques. researchgate.netuni-duesseldorf.de Flash column chromatography, often using reversed-phase materials like ODS (octadecyl silica), is employed to fractionate the crude extract based on the compounds' affinity for the stationary phase and the mobile phase composition. nih.govacs.org Stepped gradients of solvent systems, such as aqueous methanol, are used to elute different fractions. acs.org These preliminary chromatographic steps help to reduce the complexity of the extract and enrich the fractions containing muqubilin, preparing them for further, more refined purification. uni-duesseldorf.de

Chemical Synthesis and Stereochemical Elucidation of Muqubilin

Strategies for Total Synthesis

Total synthesis approaches to muqubilin have focused on assembling the molecule from simpler precursors through a sequence of carefully designed chemical transformations. researchgate.netacs.orgacs.org A primary goal in these strategies is the enantioselective construction of the chiral centers and the formation of the characteristic 1,2-dioxane (B1202867) ring. researchgate.netacs.orgacs.orgresearchgate.net

Enantioselective Synthetic Routes

Enantioselective synthetic routes are crucial for accessing muqubilin in a single enantiomeric form, which is essential for studying its intrinsic biological properties and potential therapeutic applications. acs.orgacs.orgresearchgate.net These routes typically involve the use of chiral building blocks or asymmetric catalysis to control the stereochemistry at various stages of the synthesis. acs.orgacs.orgresearchgate.netox.ac.uk For muqubilin, enantioselective syntheses have been developed, often deriving the quaternary center from a peroxy chiral building block with a known absolute configuration. acs.orgacs.orgresearchgate.net

Key Reactions for 1,2-Dioxane Ring Formation

The formation of the six-membered 1,2-dioxane ring is a pivotal step in the synthesis of muqubilin and other cyclic peroxides. researchgate.netresearchgate.netacs.orgacs.org Several methodologies have been explored for this transformation, with intramolecular reactions of hydroperoxides being a prominent strategy. researchgate.netresearchgate.netacs.orgnih.govresearchgate.net

Intramolecular Alkylation of Hydroperoxides

A key reaction for constructing the 1,2-dioxane ring in muqubilin involves the intramolecular alkylation of a hydroperoxide species. researchgate.netacs.orgacs.orgresearchgate.netnih.gov This cyclization is often achieved by reacting a hydroperoxide with an electrophilic center, such as a mesylate, on the same molecule. acs.orgacs.orgresearchgate.netnih.gov This process typically proceeds with inversion of configuration at the carbon undergoing alkylation, allowing for stereochemical control in the ring formation. acs.orgnih.gov

Alternative Cycloaddition Pathways

In addition to intramolecular alkylation, alternative strategies for forming the 1,2-dioxane ring have been explored, including cycloaddition pathways. researchgate.netresearchgate.netacs.orgnih.gov While less directly applied to the core 1,2-dioxane ring of muqubilin in the primary reported synthesis, cycloaddition reactions, such as formal [2+2+2] cycloadditions involving oxygen, have been utilized in the synthesis of related endoperoxides and offer potential alternative routes to the 1,2-dioxane scaffold. acs.orgnih.gov Another approach involves [2+2] cycloaddition followed by intramolecular alkylation. researchgate.netacs.orgnih.gov

Stereocontrolled Introduction of Chiral Centers

The synthesis of muqubilin requires the stereocontrolled introduction of multiple chiral centers to match the naturally occurring isomer. researchgate.netacs.orgacs.org Beyond the quaternary center derived from a chiral building block, the stereogenic centers at C-2 and C-3 are critical and have been established using methods that ensure high stereoselectivity. acs.orgacs.orgresearchgate.net

Asymmetric Aldol (B89426) Condensation

Asymmetric aldol condensation is a powerful tool for creating new carbon-carbon bonds and setting the stereochemistry at two adjacent carbon atoms, making it suitable for introducing the C-2/C-3 stereogenic centers in muqubilin. researchgate.netacs.orgacs.orgresearchgate.netnih.govnih.gov This reaction involves the stereoselective addition of an enolate or enamine to an aldehyde or ketone, guided by a chiral catalyst or chiral auxiliary. nih.govchemistryviews.org Both Paterson and Evans asymmetric aldol condensation methods have been employed in the synthesis of muqubilin to control the relative and absolute configurations at these positions. acs.org

Chiral Building Block Derivations

The enantioselective synthesis of complex natural products like Muqubilin often relies on the strategic use of chiral building blocks to establish specific stereocenters within the molecular framework. In the synthesis of Muqubilin, a key aspect involved the derivation of a peroxy chiral building block with a known absolute configuration, which served to define the quaternary center. acs.orgresearchgate.netresearchgate.net

Furthermore, the stereogenic centers at the C-2 and C-3 positions were successfully introduced through the application of asymmetric aldol condensation. acs.orgresearchgate.netresearchgate.net This type of reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds with control over the stereochemistry of up to two new chiral centers. The construction of the characteristic 1,2-dioxane ring, a core feature of Muqubilin, was achieved via an intramolecular alkylation reaction involving a hydroperoxide and a mesylate moiety. acs.orgresearchgate.net These carefully designed synthetic steps, utilizing specific chiral building blocks and stereoselective reactions, were essential for assembling the complex molecular structure of Muqubilin with the correct relative and absolute configurations.

Structural Elucidation and Absolute Configuration Determination

Determining the precise structure and the absolute spatial arrangement of atoms in a chiral molecule like Muqubilin is a multi-faceted process that employs advanced analytical techniques.

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods play a fundamental role in the structural characterization of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is indispensable for determining the connectivity of atoms and elucidating the relative stereochemistry within the molecule. np-mrd.orgsigmaaldrich.comorganic-chemistry.org Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR spectra (such as COSY, HSQC, and HMBC) provides detailed information about the molecular skeleton and the spatial relationships between protons and carbons.

Mass Spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and tandem MS, is crucial for determining the accurate molecular formula of the compound and providing insights into its fragmentation pattern. nih.govjst.go.jpmdpi-res.commdpi.comrna-seqblog.com This fragmentation data helps in piecing together the different parts of the molecule. The consistency of the physical and spectroscopic data obtained from synthetic Muqubilin with those reported for the natural product served as a critical validation of the assigned structure and configurations. acs.orgresearchgate.net

Methods for Absolute Stereochemistry Assignment

The determination of the absolute configuration, which specifies the three-dimensional arrangement of substituents around a chiral center, is a key step in the complete structural characterization of a chiral molecule. For Muqubilin, the absolute configuration was definitively determined in 1985. np-mrd.orgnih.gov

This assignment was achieved through a comprehensive approach that involved several methods. These included an exhaustive study utilizing various NMR techniques, chemical correlations to relate the stereochemistry of Muqubilin to compounds of known configuration, and the application of the Horeau method. nih.gov The Horeau method is a kinetic resolution technique used to determine the absolute configuration of secondary alcohols. Additionally, derivatization using α-phenylbutyric anhydride, followed by analysis, contributed to the stereochemical assignment. nih.gov X-ray analysis, when suitable crystals can be obtained, provides direct evidence of the absolute configuration based on anomalous dispersion. nih.gov Through the combined application of these rigorous analytical and chemical methods, the absolute configuration of (+)-muqubilin was assigned as (2S,3R,6S). nih.gov Its enantiomer, (-)-muqubilin (also referred to as muqubilin A), was consequently assigned the opposite configuration of (2R,3S,6R). nih.gov A diastereomer, epimuqubilin A, was characterized with a 2R,3R,6R configuration. nih.gov

Biological Activities and Molecular Mechanisms of Action of Muqubilin

Nuclear Receptor Modulation

Muqubilin has been identified as a multiligand agent targeting several nuclear receptors, including Retinoic Acid Receptor Alpha (RARα), Retinoid X Receptor Alpha (RXRα), Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.govnih.gov These receptors are crucial ligand-activated transcription factors involved in regulating diverse physiological processes. nih.govwikidata.org The interaction of Muqubilin with these receptors has been investigated through a combination of computational and experimental approaches, including molecular docking, molecular dynamics simulations, and luciferase assays. nih.govnih.govwikidata.org

Muqubilin interacts with Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that typically forms heterodimers with Retinoid X Receptors (RXRs) to regulate gene expression. nih.govwikipedia.orguniprot.org While Muqubilin shows weak agonist activity towards RARα in the micromolar range, its interaction involves peculiar binding features within the ligand-binding domain (LBD) that may affect its direct agonistic potential. nih.govnih.gov

Despite being a weak direct agonist, Muqubilin functions as a positive allosteric modulator for RARα. nih.govnih.gov This allosteric modulation was demonstrated through luciferase assays and in vivo analysis using a zebrafish transgenic retinoic acid (RA) reporter line. nih.govnih.gov Co-administration of Muqubilin with retinoic acid resulted in a potent synergistic enhancement of RARα activation and downstream RA signaling. nih.govnih.gov Molecular dynamics simulations support a stable binding pose for Muqubilin within the RARα LBD, despite exhibiting higher flexibility compared to its binding with RXRα. mdpi.com

Muqubilin acts as a full agonist for Retinoid X Receptor Alpha (RXRα). nih.govnih.gov RXRα is a nuclear receptor that forms heterodimers with various other nuclear receptors, including RARs and PPARs, playing a central role in transcriptional regulation. nih.govwikipedia.orgcuhk.edu.cn Luciferase assays have confirmed Muqubilin's full agonistic activity for RXRα, demonstrating activity in the low- to sub-micromolar range. nih.govnih.gov Molecular docking and dynamics simulations indicate that Muqubilin binds effectively to the RXRα LBD, recapitulating the main interactions of a canonical full agonist. nih.govmdpi.com The molecule is accommodated in a hydrophobic pocket, engaging in polar interactions, including hydrogen bonds, which contribute to a stable binding pose. nih.govmdpi.com

Muqubilin is a full agonist for both Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov PPARs are nuclear receptors that heterodimerize with RXRs and are involved in regulating genes related to lipid and carbohydrate metabolism, energy homeostasis, and inflammation. wikidata.orgmdpi.comfrontiersin.orgnih.gov Experimental validation through luciferase assays has shown that Muqubilin strongly activates both PPARα and PPARγ in a concentration-dependent manner, with activity observed in the low micromolar range (1-10 µM). wikidata.orgipb.ac.id Computational results from molecular docking and molecular dynamics simulations support that Muqubilin binds to the LBD of PPARα and PPARγ as a canonical full agonist. wikidata.orgipb.ac.id

Retinoid X Receptor Alpha (RXRα) Agonism

Antimicrobial and Antiparasitic Actions

Beyond its nuclear receptor modulating activities, Muqubilin has also demonstrated antimicrobial and antiparasitic properties. fishersci.canih.govciteab.com

Muqubilin A has shown in vitro antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govciteab.com Studies have reported inhibitory activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The reported IC50 values indicate its potency against these strains. nih.govciteab.com

In Vitro Antimalarial Activity of (-)-Muqubilin A against Plasmodium falciparum

| P. falciparum Strain | IC50 (µM) | Source |

| W2 | 5.60 | nih.gov |

| D6 | 8.60 | nih.gov |

| W2 | 4.2 | citeab.com |

While the precise molecular mechanisms underlying Muqubilin's antimalarial activity are not extensively detailed in the provided sources, its effect on Plasmodium falciparum highlights its potential as an antiparasitic compound.

Antiviral Mechanisms

Muqubilin has demonstrated in vitro antiviral activity against herpes simplex type 1 (HSV-1). mdpi.comnih.govnih.gov Studies have shown that muqubilin can inhibit HSV-1 with an ED50 value of 7.5 µg/mL. nih.gov Another related compound, muqubilone, also isolated from Diacarnus erythraeanus, showed antiviral activity against HSV-1 with an ED50 value of 30 µg/mL. nih.gov Mycaperoxide B, another marine peroxide, has also been reported to exhibit high antiviral activity against HSV-1 and vesicular stomatitis virus. nih.gov The presence of the peroxide functional group in muqubilin and related compounds is suggested to be linked to their biological activities, similar to the antimalarial drug artemisinin. mdpi.com

Antitoxoplasmosis Activity

Muqubilin exhibits potent in vitro activity against Toxoplasma gondii. mdpi.comnih.govencyclopedia.pubnih.gov Research indicates that muqubilin can display potent activity against Toxoplasma gondii at a concentration of 0.1 µM without significant toxicity. nih.gov Sigmosceptrellin-B, another compound isolated alongside muqubilin, also showed potent in vitro activity against Toxoplasma gondii at the same concentration. nih.gov The effectiveness of muqubilin against this parasite positions it as a compound of interest for further investigation into antitoxoplasmosis agents. encyclopedia.pub

Anti-inflammatory and Immunomodulatory Pathways

While the direct mechanisms for muqubilin's anti-inflammatory and immunomodulatory effects are still being elucidated, related marine compounds have shown activity in these areas. Some marine natural products have demonstrated significant anti-inflammatory functions by targeting signal transduction pathways, including those leading to NF-κB activation and pro-inflammatory cytokine production. nih.gov For instance, epimuqubilin has shown NO inhibitory activity. nih.gov Additionally, marine compounds affecting the immune and nervous systems, as well as demonstrating anti-inflammatory bioactivities, were the subject of numerous mechanism-of-action studies between 2019 and 2021. nih.govresearchgate.net The presence of a free carboxylic acid and an equatorial orientation of the methyl group attached to C6 have been identified as critical structural features for increased activity in inhibiting NO production related to inflammatory processes in related compounds. encyclopedia.pub

Neuroactive and Central Nervous System Research Insights

Research has identified (-)-muqubilin as the first example of an allosteric modulator of RARα. mdpi.comresearchgate.net This discovery emerged from a project aimed at identifying new pharmacological tools for treating neurological diseases and cancers. mdpi.comresearchgate.net Nuclear receptors such as RARα, RXRα, PPARα, and PPARγ are considered promising pharmacological targets for neurodegenerative diseases. researchgate.netmdpi.com Studies involving computational and experimental approaches have shown that (-)-muqubilin can act as a full agonist for RXRα, PPARα, and PPARγ, and as a positive allosteric modulator for RARα, enhancing retinoic acid signaling. mdpi.com This interaction with nuclear receptors involved in neurological processes highlights the potential neuroactive properties of muqubilin. researchgate.netmdpi.com

Cellular Response Induction, e.g., Reactive Oxygen Species Production

Muqubilin has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. mdpi.comresearchgate.net While ROS production was observed, apoptosis was not observed in the same cancer cells treated with muqubilin. mdpi.comresearchgate.net The generation of ROS is a cellular response that can be triggered by various compounds and is implicated in different biological processes, including oxidative stress and signaling pathways. researchgate.netresearchgate.net The peroxide functional group present in muqubilin and other marine natural products is thought to be reduced in biological systems, potentially generating H2O2 through a free radical reaction, which could contribute to ROS production. mdpi.com

Computational and Theoretical Studies of Muqubilin

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand, such as Muqubilin, to a target protein. cam.ac.ukmdpi.com This method helps to estimate the binding affinity and understand the key interactions driving the formation of the complex. mdpi.com

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations have been employed to investigate the binding modes of Muqubilin A with various protein targets, including nuclear receptors like RARα, RXRα, PPARα, and PPARγ, as well as enzymes like SARS-CoV-2 3CLpro and EGFR. mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.commdpi.com Studies have shown that Muqubilin A can adopt stable poses within the ligand-binding domains of these receptors. mdpi.com For instance, docking studies predicted that Muqubilin A could recapitulate the main interactions of canonical full agonists for RXRα, PPARα, and PPARγ. mdpi.comnih.gov In the case of RARα, the predicted binding mode exhibited peculiar features that might influence its activity. mdpi.comnih.gov For SARS-CoV-2 3CLpro, different binding modes have been observed for potential inhibitors, occupying various active sites such as S1, S1', S2, and S4. frontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows for the study of the dynamic behavior of the ligand-receptor complex, providing information about its stability, flexibility, and conformational changes. mdpi.com

Evaluation of Muqubilin-Target Complex Stability and Dynamics

MD simulations have been used to assess the stability of Muqubilin A complexes with nuclear receptors like RXRα, PPARα, and PPARγ. mdpi.com Analysis of MD trajectories indicated that Muqubilin A adopts stable poses within the ligand-binding domains of these receptors, with complexes showing neither significant drift nor appreciable deviations from their initial docking poses. mdpi.com For SARS-CoV-2 3CLpro, MD simulations have shown that the binding of certain compounds can significantly enhance the structural stability of the enzyme, reducing conformational flexibility and internal motions. frontiersin.orgnih.gov

Conformational Changes Upon Ligand Binding

Ligand binding can induce conformational changes in proteins, which are often essential for their function. mdpi.comfrontiersin.orgelifesciences.org MD simulations can capture these dynamic changes. Studies on nuclear receptors revealed that while Muqubilin A formed stable complexes, the formation of interactions with specific loops during MD simulations could induce a more extended ligand conformation in some cases compared to the initial docking pose. mdpi.com For other protein targets like EGFR, ligand binding is known to promote conformational transitions necessary for activation. nih.govnih.govplos.org Understanding these conformational changes upon Muqubilin binding is crucial for elucidating its mechanism of action.

Virtual Screening Approaches for Ligand Discovery and Optimization

Virtual screening (VS) is a computational method used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. cam.ac.ukmdpi.com VS can be either structure-based, using the 3D structure of the target, or ligand-based, using information from known active molecules. cam.ac.ukmdpi.com

Muqubilin A has been identified as a potential hit through ligand-based virtual screening approaches, where an in-house molecular database was screened for molecules able to target nuclear receptors like RARα, RXRα, PPARα, and PPARγ. mdpi.comnih.govresearchgate.net This highlights the utility of using known active compounds or their structural features to discover new ligands with similar activity profiles. VS techniques, including those utilizing molecular docking and pharmacophore modeling, can aid in predicting potential biological targets for Muqubilin and optimizing its structure for improved activity. ontosight.airesearchgate.netcam.ac.ukmdpi.comnih.govnih.gov

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) relies on information derived from the chemical structures and physicochemical properties of known active molecules. mdpi.comcam.ac.uk The principle is that compounds with similar structural and property profiles to known ligands are likely to exhibit similar biological activity. mdpi.comcam.ac.uk

In the context of Muqubilin, a ligand-based virtual screening approach was employed to identify potential multiligand agents for nuclear receptors such as RXRα, RARα, PPARα, and PPARγ within an in-house database of marine natural compounds called StOrMoDB. mdpi.com This screening was performed by querying the database using SMARTS strings that encoded a hypothesized retinoic acid (RA)-derived scaffold. mdpi.com This scaffold featured a 2,6,6-trimethylcyclohexen-1-yl ring and a carboxylate group, separated by a spacer designed to produce an elongated structure, which was hypothesized to confer multiligand properties against the selected targets. mdpi.com This LBVS approach successfully identified (−)-Muqubilin A as a potential hit for these nuclear receptors. mdpi.comresearchgate.net

Structure-Based Virtual Screening Applications

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target to predict how small molecules might bind to it. mdpi.comnih.govfrontiersin.org Techniques such as molecular docking and molecular dynamics simulations are commonly employed in SBVS to predict binding poses and estimate binding affinities. nih.govscielo.brmdpi.comresearchgate.net

Following its identification via LBVS, the ability of Muqubilin A to bind to nuclear receptors was further assessed using molecular docking and molecular dynamics simulations. mdpi.comresearchgate.net These structure-based methods were applied to study the interactions of Muqubilin with the ligand-binding domains (LBDs) of RXRα, RARα, PPARα, and PPARγ. mdpi.com The computational results indicated that Muqubilin is well accommodated within the LBDs of PPARα and PPARγ, forming stable complexes throughout molecular dynamics simulations with neither significant drift nor appreciable deviations from initial docking poses. mdpi.com In the case of RARα, Muqubilin was also able to accommodate well into the LBD, adopting a stable binding pose during the molecular dynamics simulation, although characterized by higher flexibility compared to the RXRα complex. mdpi.com

Pharmacophore Modeling and Rational Design

Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule, and their spatial arrangement, that are necessary to ensure optimal interactions with a specific biological target and trigger (or block) its biological response. scielo.brnih.gov Pharmacophore models can be derived from the structures of active ligands (ligand-based) or from the structure of the target protein (structure-based). scielo.brmdpi.com

Computational modeling techniques, including pharmacophore modeling, can aid in predicting the potential biological targets of a compound like Muqubilin and assist in optimizing its structure for improved activity. ontosight.ai The concept is based on the hypothesis that compounds sharing common chemical properties and a similar geometric conformation are likely to have activity on the same target. mdpi.com

Identification of Essential Structural Features for Bioactivity

Identifying the essential structural features responsible for a compound's biological activity is a core aspect of structure-activity relationship (SAR) studies. slideshare.netcollaborativedrug.com While detailed quantitative structure-activity relationship (QSAR) studies specifically on Muqubilin's various substructures were not explicitly detailed in the search results, the computational studies performed provide insights into which parts of the molecule are likely involved in interactions with its targets.

Advanced Analytical Methodologies in Muqubilin Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography plays a vital role in separating muqubilin from complex mixtures, such as crude extracts from marine sponges, and for evaluating its purity and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of muqubilin. It is particularly effective for separating muqubilin from other compounds present in marine sponge extracts due to its ability to handle complex matrices and provide high resolution. Reversed-phase HPLC, often utilizing C-18 columns, is a common approach for the analysis and purification of muqubilin and its analogs. Studies have employed HPLC systems equipped with binary pumps and photodiode array detectors for this purpose. acs.org The mobile phases typically consist of mixtures of methanol (B129727) or acetonitrile (B52724) with water, often with the addition of a small percentage of an acid like formic acid. ifremer.frnih.gov The specific gradient or isocratic elution conditions are optimized to achieve effective separation of muqubilin from co-eluting compounds. HPLC is used for both analytical scale separation to assess purity and preparative scale purification to obtain sufficient quantities of pure muqubilin for further analysis and biological testing. acs.orgnih.govresearchgate.net

While HPLC is more commonly reported for the analysis of muqubilin, particularly given its relatively high molecular weight and potential thermal lability compared to smaller, more volatile molecules, Gas Chromatography (GC) is generally applicable for the separation and analysis of volatile or semi-volatile compounds. numberanalytics.comhvl.no For compounds like muqubilin, which may require derivatization to increase volatility for GC analysis, GC coupled with mass spectrometry (GC-MS) can be a powerful tool for identification and quantification, especially when analyzing complex mixtures or searching for specific degradation products. spectrabase.com However, the direct application of GC for intact muqubilin is less frequently documented in the provided search results compared to HPLC.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of muqubilin and gaining insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the elemental composition of muqubilin. By providing precise mass-to-charge (m/z) values, HRMS allows for the calculation of potential molecular formulas, significantly aiding in the identification and confirmation of the compound. nih.gov For example, HR-ESI-MS has been used to establish the molecular formula of muqubilin and its derivatives by analyzing ion peaks such as [M+H]+. jst.go.jp The high mass accuracy of HRMS helps to differentiate muqubilin from other compounds with similar nominal masses, ensuring accurate identification. ifremer.frmdpi-res.com

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis separated by a fragmentation step. wikipedia.org This technique is invaluable for structural elucidation by generating characteristic fragment ions from the precursor muqubilin molecule. thermofisher.com By analyzing the fragmentation pattern, researchers can deduce the connectivity of atoms and the presence of specific functional groups within the muqubilin structure. hvl.no Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS. mdpi-res.comwikipedia.org The resulting fragment ions provide a "fingerprint" that can be compared to spectral databases or used to build a proposed structure. wikipedia.orgucdavis.edu LC-MS/MS is a powerful hyphenated technique frequently applied in natural product research, allowing for the separation of complex mixtures by LC before the components are subjected to MS/MS analysis for identification and structural confirmation. protocols.iomedrxiv.org

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the comprehensive structural elucidation of organic molecules like muqubilin. numberanalytics.comhvl.noglobalresearchonline.net

NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in the molecule. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are routinely applied in muqubilin research. nih.govjst.go.jpmdpi.com

¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent hydrogen atoms. nih.govjst.go.jp

¹³C NMR spectroscopy reveals the different types of carbon atoms and their chemical shifts, providing insights into the carbon skeleton and the presence of various functional groups, including carbonyls and olefinic carbons. nih.govnih.govjst.go.jp DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon. jst.go.jp

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing correlations between protons and carbons and confirming the connectivity of different parts of the molecule. researchgate.netnih.govjst.go.jp NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of nuclei, which is crucial for determining the relative stereochemistry of muqubilin and its isomers. jst.go.jp

Detailed analysis of NMR spectroscopic data, including chemical shifts, coupling constants, and correlation patterns observed in 2D NMR experiments, allows for the complete assignment of signals and the unambiguous determination of the muqubilin structure, including the position of double bonds and the configuration of stereogenic centers. nih.govjst.go.jpacs.org Comparison of NMR data with previously reported values for muqubilin and its analogs is a common practice for identification and confirmation of known compounds. jst.go.jp

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for obtaining detailed information about the arrangement of atoms within a molecule.

1D NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide fundamental data on the types of hydrogen and carbon atoms present, their chemical environments (indicated by chemical shifts), and their neighboring atoms (revealed by splitting patterns or multiplicity and coupling constants). Integration of signals in ¹H NMR provides the relative number of protons giving rise to each signal. wikipedia.org While 1D spectra are valuable, they can become crowded and difficult to interpret for complex molecules, making it challenging to fully understand the connectivity and interactions between different parts of the molecule. researchgate.net

To overcome the limitations of 1D NMR and gain a more comprehensive understanding of molecular structure, 2D NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions between nuclei, providing insights into molecular connectivity and spatial relationships. researchgate.net Common 2D NMR experiments used in structural elucidation include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are coupled, helping to establish spin networks within the molecule. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (one-bond correlations). This experiment is particularly useful for assigning carbon signals once the corresponding protons have been identified from the ¹H NMR spectrum. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This provides information about longer-range connectivity, which is crucial for piecing together the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between nuclei that are in close spatial proximity, regardless of whether they are directly bonded. NOESY and ROESY are valuable for determining the relative stereochemistry and conformation of a molecule.

In the research on Muqubilin A, 1D and 2D NMR spectral data have been utilized for its identification and structural elucidation. semanticscholar.org The comprehensive information obtained from these experiments allows researchers to confirm the proposed structure of Muqubilin A by analyzing the chemical shifts, coupling patterns, and correlations observed in the NMR spectra. wikipedia.orgsemanticscholar.org

Spectrophotometric and Fluorometric Assays for Biological Activity Evaluation

Spectrophotometric and fluorometric assays are widely used analytical techniques for evaluating the biological activity of compounds by measuring changes in light absorbance or fluorescence intensity, respectively. These methods offer sensitivity, rapidity, and reproducibility, making them suitable for various biological studies, including enzyme activity measurements and the assessment of compound interactions with biological targets. ctdbase.org

Spectrophotometric assays measure the change in absorbance of a solution at a specific wavelength as a reaction proceeds. This change in absorbance can be due to the consumption of a colored substrate, the formation of a colored product, or a change in the electronic environment of a molecule upon binding or reaction. Examples include assays that monitor the reduction of a chromogenic substrate or the change in absorbance of coenzymes like NADH.

Fluorometric assays measure the emission of light by a fluorescent molecule after it absorbs light at a specific excitation wavelength. These assays are often more sensitive than spectrophotometric methods. They can involve measuring the increase or decrease in fluorescence as a result of enzymatic activity, binding events, or other biological processes. This can be achieved by using fluorescent substrates that are converted into fluorescent products, or by utilizing fluorescent probes that change their fluorescence properties upon interacting with the target.

In the context of Muqubilin research, biological activity has been evaluated using various assays. Notably, luciferase assays have been employed to confirm the activity of (-)-Muqubilin A as an agonist for nuclear receptors such as Retinoid X Receptor alpha (RXRα), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Luciferase assays measure the light produced by a luciferase enzyme, which is often linked to the activation of a specific biological pathway or target. Changes in luminescence intensity indicate the extent of this activation. These assays confirmed that Muqubilin acts as a full agonist for RXRα, PPARα, and PPARγ, demonstrating activity in the low- to sub-micromolar range. Furthermore, luciferase assays and in vivo analysis indicated that Muqubilin functions as a positive allosteric modulator for Retinoic Acid Receptor alpha (RARα), enhancing the signaling of retinoic acid. While Muqubilin showed weak agonist activity for RARα in the micromolar range in reporter assays, its ability to modulate RA signaling highlights a different aspect of its biological profile. semanticscholar.org

Beyond nuclear receptor modulation, spectrophotometric and fluorometric assays are broadly applicable to assess other potential biological activities of compounds like Muqubilin, such as enzyme inhibition or activation, and antioxidant capacity. For instance, spectrophotometric methods are commonly used to measure antioxidant activity by monitoring the reduction of stable free radicals or the formation of colored complexes. ctdbase.org Fluorometric assays can also be designed to assess various enzymatic activities by utilizing appropriate fluorescent substrates.

Future Research Directions and Translational Opportunities

Exploration of Novel Muqubilin Analogs and Structural Derivatives

Exploring novel Muqubilin analogs and structural derivatives is a critical avenue for future research. This involves synthesizing compounds that are structurally similar to Muqubilin but with modifications aimed at enhancing efficacy, improving selectivity, or altering pharmacokinetic properties researchgate.netmdpi.com. Structure-activity relationship (SAR) studies are essential in this process to understand how specific changes to the Muqubilin scaffold impact its biological activities, particularly its interactions with nuclear receptors like RARα, RXRα, PPARα, and PPARγ mdpi.comresearchgate.netnih.govnih.gov. The synthesis of derivatives with modifications to the peroxide bridge or the terpene skeleton could lead to compounds with improved potency or a broader spectrum of activity mdpi.comresearchgate.net. Computational approaches, such as molecular docking and virtual screening, can play a significant role in identifying promising candidates for synthesis and experimental testing researchgate.netnih.govmdpi.com.

Elucidation of Muqubilin Biosynthetic Pathways in Marine Sponges

Understanding the biosynthetic pathways of Muqubilin in marine sponges is crucial for sustainable production and the potential for biomimetic synthesis. Marine sponges are known to produce a diverse array of secondary metabolites, and the enzymes and genes involved in their biosynthesis are often complex and unique mdpi.com. Elucidating the specific enzymatic steps and genetic machinery responsible for the formation of the norsesterterpene skeleton and the cyclic peroxide moiety in Muqubilin would open possibilities for metabolic engineering of host organisms or the development of cell-free biosynthesis systems semanticscholar.orgchemrxiv.org. This research could involve genomic and transcriptomic analysis of Muqubilin-producing sponges, as well as in vitro enzymatic studies to characterize the functions of key biosynthetic enzymes.

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The development of chemoenzymatic and biocatalytic synthetic routes offers promising alternatives to traditional chemical synthesis for producing Muqubilin and its analogs chemrxiv.orgmdpi.comnih.govnih.govworktribe.com. These approaches leverage the high selectivity and efficiency of enzymes, potentially leading to more environmentally friendly and scalable synthesis methods mdpi.comnih.gov. Enzymes such as oxidoreductases could be employed for the stereoselective formation of the peroxide bridge, while other enzymes like terpene cyclases might be involved in constructing the carbon skeleton chemrxiv.org. Research in this area would focus on identifying and engineering suitable enzymes, optimizing reaction conditions, and developing efficient cascade reactions that combine chemical and enzymatic steps mdpi.comworktribe.com. This could facilitate the production of Muqubilin and its derivatives for further research and potential therapeutic development.

In-Depth Studies of Muqubilin's Pleiotropic Molecular Mechanisms

Further in-depth studies are needed to fully understand Muqubilin's pleiotropic molecular mechanisms, particularly its interactions with nuclear receptors and other potential targets mdpi.comresearchgate.netnih.govnih.govukdri.ac.uk. While studies have shown its activity as an agonist for RXRα, PPARα, and PPARγ, and a positive allosteric modulator for RARα, the downstream effects and the interplay between these receptors require further investigation mdpi.comnih.govnih.gov. Research should explore how Muqubilin binding to these receptors influences gene expression, cellular signaling pathways, and ultimately, biological outcomes in various disease models mdpi.comnih.gov. Techniques such as transcriptomics, proteomics, and phosphoproteomics could provide comprehensive insights into the molecular networks affected by Muqubilin treatment ukdri.ac.uk. Understanding these complex mechanisms is crucial for defining the full therapeutic potential of Muqubilin and its derivatives.

Q & A

Basic Research Questions

Q. How to formulate a clear and feasible research question for studying Muqubilin's biochemical mechanisms?

- Methodological Answer : Begin by narrowing the scope to specific interactions (e.g., enzymatic inhibition, receptor binding). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . Ensure the question is neither too broad nor too narrow by aligning it with available resources (e.g., lab equipment, computational tools) and existing literature gaps . For example:

"Does Muqubilin exhibit selective inhibition against [specific enzyme] under physiological pH conditions, and what structural features drive this activity?"

- Data Requirements : Validate feasibility by conducting preliminary literature reviews and assessing data availability (e.g., existing crystallography data, kinetic studies) .

Q. What ethical considerations are critical when designing in vitro/in vivo studies involving Muqubilin?

- Methodological Answer : Address toxicity, environmental impact, and compliance with institutional review boards (IRBs). For in vivo studies, justify sample sizes using power analysis to minimize animal use . Include controls for off-target effects and validate purity through HPLC or NMR .

Q. How to ensure reproducibility in Muqubilin synthesis and characterization?

- Methodological Answer : Document all experimental parameters (e.g., temperature, solvent ratios, catalysts) in the Materials & Methods section. Use standardized protocols from journals like the Beilstein Journal of Organic Chemistry . Share raw data (e.g., spectra, chromatograms) in supplementary materials and public repositories like Zenodo .

Advanced Research Questions

Q. How to resolve contradictions in Muqubilin’s reported bioactivity across studies?

- Methodological Answer : Apply principal contradiction analysis to identify the dominant factor influencing discrepancies (e.g., assay conditions, compound purity) . For example:

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in Muqubilin studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) for IC50/EC50 calculations. Validate assumptions with residual plots and Kolmogorov-Smirnov tests. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify structure-activity relationships .

Q. How to design interdisciplinary studies integrating computational and experimental approaches for Muqubilin research?

- Methodological Answer :

Computational : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.

Experimental : Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Data Integration : Use tools like KNIME or Python pipelines to correlate simulation results with experimental kinetics .

Methodological Frameworks

Q. Which frameworks ensure rigor in hypothesis-driven Muqubilin research?

- Answer :

- PICO (Population, Intervention, Comparison, Outcome): Adapt for biochemical contexts (e.g., Population: Enzyme isoforms; Intervention: Muqubilin concentration gradients).

- FINER Criteria : Prioritize questions addressing understudied pathways or therapeutic applications .

Data Management and Transparency

Q. How to address data availability challenges in Muqubilin research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.